Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyridine core The carboxylate group at the 6-position of the imidazo[1,2-a]pyridine ring adds to its chemical complexity and potential reactivity
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole-containing compounds interact with their targets in various ways to exert their effects .
Biochemical Pathways
Imidazole-containing compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.
Introduction of the Trifluoromethyl Group: A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton has been described.
Esterification: The carboxylate group can be introduced through esterification reactions involving appropriate carboxylic acid derivatives and methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the trifluoromethylation step and large-scale esterification processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can participate in redox reactions, potentially altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Trifluoromethylation: Electrophilic trifluoromethylating reagents based on sulfonium ylide skeleton.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the imidazo[1,2-a]pyridine core.
Reduction: Reduced forms of the imidazo[1,2-a]pyridine core.
Hydrolysis: Corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is being explored for its potential as an antituberculosis agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials.
Chemical Biology: It can be used as a probe to study biological processes due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridyl)imidazo[1,2-a]pyridine
- 2-(2-Thienyl)imidazo[1,2-a]pyridine
- 6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacologically active compound. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-23-15(22)10-6-7-14-20-13(9-21(14)8-10)11-4-2-3-5-12(11)16(17,18)19/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGWBQNEGWDMJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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